2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile
Description
This compound (CAS 892154-46-0) is a fluorinated derivative of the α-[(alkoxycarbonyl)oxyimino]phenylacetonitrile family. Its structure features a nonafluoro-1,1-dimethylheptyloxy substituent, which introduces nine fluorine atoms and two methyl groups on a heptyl chain. This fluorinated side chain significantly enhances lipophilicity and chemical stability, making it suitable for applications requiring resistance to harsh conditions or compatibility with fluorinated matrices . The compound’s InChIKey (UVLBAEYPKCVCLV-XKJRVUDJSA-N) and synonyms, such as ZINC2510684, further aid in its identification across databases.
Properties
IUPAC Name |
[[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloctan-2-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F9N2O3/c1-14(2,8-9-15(19,20)16(21,22)17(23,24)18(25,26)27)31-13(30)32-29-12(10-28)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLBAEYPKCVCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F9N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724594 | |
| Record name | [({[(5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy]carbonyl}oxy)imino](phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892154-46-0 | |
| Record name | [({[(5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-yl)oxy]carbonyl}oxy)imino](phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 892154-46-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile (CAS Number: 892154-46-0) is a synthetic compound characterized by its unique nonafluoroalkyl group and phenylacetonitrile moiety. This compound has gained attention for its potential biological activities, particularly in the context of its cytotoxic properties against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.21 g/mol. Its structure can be represented as follows:
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 389.21 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not available |
| LogP | Not specified |
Cytotoxicity Studies
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The cytotoxicity was assessed using standard assays that measure cell viability and apoptosis induction.
-
Cell Lines Tested : The compound was tested against several human cancer cell lines including:
- MDA-MB-231 (breast cancer)
- CCRF-CEM (leukemia)
- HeLa (cervical cancer)
-
Results :
- The compound exhibited significant cytotoxic effects with IC50 values ranging from 5 µM to 30 µM across different cell lines.
- Apoptosis was confirmed through flow cytometry analysis showing increased levels of activated caspases and alterations in mitochondrial membrane potential.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25 | Induction of apoptosis |
| CCRF-CEM | 10 | ROS production |
| HeLa | 15 | Mitochondrial dysfunction |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound resulted in cell cycle arrest at the G2/M phase in sensitive cell lines.
Case Study 1: Efficacy in Drug-Resistant Cell Lines
In a study focusing on multidrug-resistant (MDR) cancer cells, the compound demonstrated efficacy against cells that typically exhibit resistance to conventional chemotherapeutics. The results suggested that the unique structure of the compound allows it to bypass common resistance mechanisms.
Case Study 2: Combination Therapy Potential
Another investigation explored the potential of this compound in combination with existing chemotherapeutic agents. Results indicated enhanced cytotoxicity when used alongside doxorubicin, suggesting a synergistic effect that could be exploited for more effective treatment regimens.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Differences
The target compound is compared below with two analogs: 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile and 2-(4-methoxybenzyloxycarbonyloxyimino)-2-phenylacetonitrile.
Table 1: Key Comparison of Analogs
*Molecular formula inferred: Substituent ≈ C₇H₄F₉O (nonafluoroheptyl) + C₉H₆N₂O₂ (core structure).
Detailed Research Findings
Fluorinated Analog (Target Compound)
- Properties: The nonafluoro group imparts extreme hydrophobicity and resistance to nucleophilic attack, while the dimethylheptyl chain enhances steric shielding. This combination makes it ideal for fluoropolymer synthesis or as a stabilizer in reactive environments .
- Applications : Supplier data () suggests use in advanced material science, though specific pharmaceutical applications are less documented compared to its analogs.
tert-Butoxy Analog
- Properties : The tert-butyl group is acid-labile , enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This property is critical in peptide synthesis, where it protects amines during coupling reactions .
- Applications : Demonstrated in the synthesis of cephalosporin antibiotics (Example 55, ), highlighting its role in pharmaceutical intermediates.
4-Methoxybenzyloxy Analog
- Properties : The 4-methoxybenzyl group increases polarity due to the electron-donating methoxy substituent, enhancing solubility in polar solvents. Its cleavage typically requires oxidative or photolytic conditions, offering orthogonal protection strategies .
- Applications : Less common than tert-butyl derivatives but valued in specialized syntheses requiring differentiated deprotection pathways.
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with:
- 2-Phenylacetonitrile : A commercially available compound with purity ≥97% (H-NMR confirmed).
- Perfluorinated alkoxycarbonyl reagents : Specifically, 4,4,5,5,6,6,7,7,7-nonafluoro-1,1-dimethylheptyloxy derivatives, which introduce the fluorinated alkyl chain.
General Synthetic Route
The preparation involves the formation of an oxime carbonate linkage on the 2-phenylacetonitrile core. The key synthetic steps are:
Step 1: Formation of Oxime Intermediate
- The nitrile group in 2-phenylacetonitrile is converted to an oxime functional group by reaction with hydroxylamine or a suitable hydroxylamine derivative under controlled conditions.
Step 2: Introduction of the Fluorinated Alkoxycarbonyl Group
- The oxime intermediate is then reacted with a fluorinated alkoxycarbonyl chloride or a related activated ester containing the nonafluoro-1,1-dimethylheptyl group.
- This step forms the carbonyloxyimino linkage, attaching the fluorinated alkyl chain to the oxime oxygen.
Step 3: Purification
Detailed Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous dichloromethane, tetrahydrofuran (THF) | Dry solvents prevent hydrolysis |
| Temperature | 0°C to room temperature | Controlled to avoid decomposition |
| Reaction Time | 2 to 24 hours | Monitored by TLC or HPLC |
| Catalyst/Base | Triethylamine or pyridine | Neutralizes HCl formed during acylation |
| Molar Ratios | 1:1 to 1:1.2 (oxime:fluorinated acylating agent) | Slight excess of acylating agent ensures completion |
| Purification Techniques | Column chromatography, recrystallization | To achieve high purity ≥97% |
Research Findings and Analytical Data
-
- The final compound is characterized by proton NMR (H-NMR), fluorine NMR (F-NMR), and mass spectrometry to confirm the incorporation of the fluorinated alkoxycarbonyl group and the integrity of the phenylacetonitrile backbone.
- Melting point ranges typically fall between 81-86 °C for related fluorinated derivatives, indicative of purity and crystallinity.
-
- Yields reported in similar fluorinated oxime carbonate syntheses range from moderate to high (60-85%), depending on reaction scale and purification efficiency.
Comparative Table of Related Fluorinated Oxime Carbonates
| Compound Name | Fluorinated Chain Length | Purity (%) | Melting Point (°C) | Key Application Notes |
|---|---|---|---|---|
| 2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile | 9 Fluorines (Nonafluoro) | ≥97 | ~81-86 | Used in advanced fluorinated syntheses |
| 2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile | 17 Fluorines (Heptadecafluoro) | ≥97 | 81-86 | Higher fluorination for specialized applications |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4,4,5,5,6,6,7,7,7-Nonafluoro-1,1-dimethylheptyloxy)carbonyloxyimino]-2-phenylacetonitrile, and how can purity be optimized?
- Methodology :
- Step 1 : Use fluorinated alkylation reagents (e.g., perfluoroalkoxy carbonyl chloride) to introduce the nonafluoro-dimethylheptyloxy group via nucleophilic substitution. Triethylamine or DIPEA in anhydrous dichloromethane (DCM) at 0–5°C is recommended to minimize side reactions .
- Step 2 : Couple the intermediate with phenylacetonitrile derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) under inert atmosphere .
- Purification : Employ silica gel chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization from acetonitrile or ethanol to achieve >98% purity .
Q. How should researchers characterize this compound’s structural and spectroscopic properties?
- Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700–1750 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) functional groups .
- NMR : Use H and C NMR in deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 7.2–7.8 ppm) and fluorinated alkyl chains (δ 3.5–4.5 ppm for OCH₂CF₂) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns consistent with fluorine-rich substituents .
Q. What stability considerations are critical for handling this compound under laboratory conditions?
- Key Factors :
- Moisture Sensitivity : Store under argon or nitrogen at –20°C due to hydrolytic instability of the carbonate ester group .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for fluorinated esters) .
- pH Sensitivity : Avoid strongly basic conditions (pH >10) to prevent imine bond cleavage .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s reactivity be obtained?
- Approach :
- Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or HPLC during hydrolysis or nucleophilic attacks .
- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate transition states and activation energies for fluorinated group substitutions .
- Isotope Labeling : Introduce O or F labels to track bond cleavage pathways .
Q. What strategies resolve contradictions between experimental data and computational predictions?
- Case Example : If experimental F NMR shifts conflict with DFT-predicted values:
- Step 1 : Validate solvent effects by repeating calculations with explicit solvent models (e.g., PCM for DCM) .
- Step 2 : Cross-check with solid-state NMR to rule out conformational flexibility artifacts .
- Step 3 : Use X-ray crystallography to resolve structural ambiguities (e.g., torsion angles in fluorinated chains) .
Q. How can the compound’s environmental fate and ecotoxicological impacts be assessed?
- Protocol :
- Degradation Studies : Expose to UV light (λ = 254 nm) in aqueous buffers and analyze breakdown products via LC-MS/MS. Fluorinated metabolites often retain bioaccumulative potential .
- Bioassays : Test acute toxicity using Daphnia magna or algal models (OECD 202/201 guidelines). Compare EC₅₀ values with structurally similar fluorinated compounds .
- QSAR Modeling : Predict bioaccumulation factors (BCF) using logP and molecular volume descriptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
